3,3-Dimethyl-1-(4-methyl-2-nitrophenoxy)-2-butanone oxime
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Overview
Description
3,3-Dimethyl-1-(4-methyl-2-nitrophenoxy)-2-butanone oxime is an organic compound with a complex structure that includes a butanone oxime core substituted with dimethyl and nitrophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(4-methyl-2-nitrophenoxy)-2-butanone oxime typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-methylphenol to produce 4-methyl-2-nitrophenol. This intermediate is then reacted with 3,3-dimethyl-2-butanone under specific conditions to form the desired oxime. The reaction conditions often include the use of acidic or basic catalysts, controlled temperatures, and specific solvents to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and subsequent reactions in continuous flow reactors. This approach allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(4-methyl-2-nitrophenoxy)-2-butanone oxime can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Products may include nitroso derivatives or carboxylic acids.
Reduction: Amino derivatives are commonly formed.
Substitution: Various substituted phenoxy derivatives can be obtained.
Scientific Research Applications
3,3-Dimethyl-1-(4-methyl-2-nitrophenoxy)-2-butanone oxime has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-1-(4-methyl-2-nitrophenoxy)-2-butanone oxime exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-(4-methylphenoxy)-2-butanone oxime: Lacks the nitro group, resulting in different reactivity and applications.
3,3-Dimethyl-1-(4-nitrophenoxy)-2-butanone oxime: Similar structure but without the methyl group on the phenoxy ring.
Uniqueness
3,3-Dimethyl-1-(4-methyl-2-nitrophenoxy)-2-butanone oxime is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
(NZ)-N-[3,3-dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-ylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-9-5-6-11(10(7-9)15(17)18)19-8-12(14-16)13(2,3)4/h5-7,16H,8H2,1-4H3/b14-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIBZFFIFIPFKH-WYMLVPIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=NO)C(C)(C)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC/C(=N\O)/C(C)(C)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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